Acid orange 156
Overview
Description
Acid Orange 156, with the chemical formula C21H19N4NaO5S and CAS registry number 68555-86-2, is an azo dye known for its vibrant orange color. This compound is widely used in various industries, including textiles, paper, and leather, for its excellent dyeing properties . It is characterized by its sulfonic acid and nitro functional groups, making it highly soluble in water .
Preparation Methods
Acid Orange 156 is synthesized from p-aminobenzenesulfonic acid, 3-amino-4-methoxytoluene, and phenol as raw materials . The synthetic route involves diazotization and coupling reactions under controlled conditions. Industrial production methods typically involve large-scale batch processes to ensure consistent quality and yield .
Chemical Reactions Analysis
Acid Orange 156 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium dithionite, resulting in the cleavage of the azo bond and formation of corresponding amines.
Common reagents used in these reactions include sodium dithionite for reduction and strong acids or bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Acid Orange 156 has a wide range of scientific research applications:
Chemistry: It is used as a pH indicator and in various analytical techniques due to its distinct color change properties.
Biology: The compound is employed in biological staining to visualize cellular components under a microscope.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a diagnostic tool.
Industry: Apart from its primary use as a dye, this compound is also used in the removal of metal ions from aqueous solutions, making it valuable in environmental management
Mechanism of Action
The mechanism of action of Acid Orange 156 involves its interaction with metal ions, leading to the formation of complexes that can be easily removed from solutions . This property is particularly useful in environmental applications for the removal of heavy metals from wastewater. The molecular targets and pathways involved include the sulfonic acid and azo groups, which facilitate the binding and removal of metal ions .
Comparison with Similar Compounds
Acid Orange 156 is unique due to its specific functional groups and high solubility in water. Similar compounds include:
Acid Orange 51: Another azo dye with similar applications but different structural properties.
Methyl Orange: Commonly used as a pH indicator, it has a different molecular structure and color change range.
Acid Orange 7: Used in textile dyeing, it has a different molecular weight and solubility properties
These compounds share some applications with this compound but differ in their chemical structures and specific properties, making this compound unique in its versatility and effectiveness in various applications.
Properties
IUPAC Name |
sodium;4-[[5-methoxy-4-[(4-methoxyphenyl)diazenyl]-2-methylphenyl]diazenyl]benzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O5S.Na/c1-14-12-20(25-23-15-4-8-17(29-2)9-5-15)21(30-3)13-19(14)24-22-16-6-10-18(11-7-16)31(26,27)28;/h4-13H,1-3H3,(H,26,27,28);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSJKTVELUTRJM-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])OC)N=NC3=CC=C(C=C3)OC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N4NaO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044718 | |
Record name | C.I. Acid Orange 156 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7044718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68555-86-2 | |
Record name | Acid Orange 156 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068555862 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonic acid, 4-[2-[5-methoxy-4-[2-(4-methoxyphenyl)diazenyl]-2-methylphenyl]diazenyl]-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Acid Orange 156 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7044718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 4-[[5-methoxy-4-[(4-methoxyphenyl)azo]-2-methylphenyl]azo]benzenesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.946 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACID ORANGE 156 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9BA8PT45E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the chemical structure of Acid Orange 156 influence its adsorption onto TiO2 nanoparticles?
A: this compound is an acid dye, meaning it carries negative charges in solution due to its sulfonic acid groups. This significantly influences its interaction with TiO2 nanoparticles. [, ] Research shows that this compound exhibits lower adsorption constants and coverage on the surface of TiO2 particles compared to reactive dyes. [] This difference is attributed to the reactive dyes having higher adsorption constants and coverage on the TiO2 surface. [] The presence of sodium chloride enhances the adsorption of this compound onto TiO2 particles, with its adsorption being significantly higher than that of reactive dyes under identical conditions. []
Q2: Are there recommended dye combinations for this compound (C.I. Acid Red 361) in textile dyeing?
A: Yes, based on compatibility and performance, specific dye combinations are recommended for use with this compound (also known as C.I. Acid Red 361). [] One recommended three-color combination includes C.I. Acid Yellow 219 and Acid Blue 277. [] An alternative three-color combination suggests using C.I. Acid Blue 324 and this compound together. [] These combinations aim to optimize dyeing outcomes and color representation in textile applications.
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